molecular formula C10H9ClO B1307914 8-Chloro-2-tetralone CAS No. 82302-27-0

8-Chloro-2-tetralone

Cat. No. B1307914
CAS RN: 82302-27-0
M. Wt: 180.63 g/mol
InChI Key: ZBLPUKDWONQIMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-tetralone is an organic compound that belongs to the class of ketones. It has a molecular formula of C10H9ClO and an average mass of 180.631 Da .


Synthesis Analysis

The synthesis of tetralones, including 8-Chloro-2-tetralone, involves various methods. One such method is the intramolecular Friedel-Crafts acylation of a broad range of arylalkyl acid chlorides . Another approach involves the benzylic oxidation of certain compounds utilizing CrO3 . The hydrogenated product is cyclized by first treating it with 2 M H2SO4 to release a free acid, and then with chloro-sulfonic acid to produce tetralone .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-tetralone consists of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The average mass is 180.631 Da and the monoisotopic mass is 180.034195 Da .


Chemical Reactions Analysis

8-Chloro-2-tetralone can undergo various chemical reactions. For instance, it can be involved in the synthesis of antidepressant molecules through metal-catalyzed reactions . It can also participate in the construction of diverse bioactive heterocyclic scaffolds .


Physical And Chemical Properties Analysis

8-Chloro-2-tetralone has a molecular formula of C10H9ClO and an average mass of 180.631 Da . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Therapeutic Applications

Tetralone scaffolds, including 8-Chloro-2-tetralone, have shown potential in various therapeutic applications . They have been used as a starting material for a range of synthetic heterocyclic compounds, pharmaceuticals, and biological activities .

Anticancer Properties

α-Tetralone derivatives, which can be synthesized from 8-Chloro-2-tetralone, have been used in the synthesis of therapeutically functional compounds like alkaloids possessing antitumor activity .

Antibacterial Properties

α-Tetralone derivatives have also shown antibacterial properties, making them useful in the development of new antibiotics .

Antimalarial Properties

The α-tetralone scaffold has been associated with antimalarial properties, indicating potential use in the development of antimalarial drugs .

Antipsychotic Properties

α-Tetralone derivatives have been associated with antipsychotic properties, suggesting potential use in the treatment of various psychiatric disorders .

Antifungal Properties

A study found that chlorotetralone, a compound similar to 8-Chloro-2-tetralone, showed antifungal activity against Beauveria bassiana and Nigrospora oryzae .

Inhibitory Effects Against ROS Production

Halogenated 1-tetralone or 6-amino-1-tetralone chalcone derivatives, which can be synthesized from 8-Chloro-2-tetralone, have been evaluated for inhibitory effects against ROS (Reactive Oxygen Species) production in LPS-stimulated RAW 264.7 macrophages .

8. Precursors of Natural Products and Derivatives 8-Chloro-2-tetralone can be used as a precursor for many natural products and their derivatives . This makes it a valuable compound in the field of organic synthesis .

Mechanism of Action

While the specific mechanism of action for 8-Chloro-2-tetralone is not explicitly mentioned in the search results, it’s worth noting that similar compounds are often used in the synthesis of antidepressant molecules . These molecules typically work by affecting the levels of certain chemicals in the brain, such as serotonin, norepinephrine, and dopamine .

Future Directions

8-Chloro-2-tetralone and similar compounds have potential applications in various fields, including the synthesis of heterocycles . The use of engineered ketoreductases in the highly enantiospecific reduction of prochiral ketones is one area of ongoing research . This could lead to the production of homochiral alcohols, which are key intermediates in pharmaceutical synthesis .

properties

IUPAC Name

8-chloro-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLPUKDWONQIMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404993
Record name 8-CHLORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82302-27-0
Record name 8-CHLORO-2-TETRALONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1,2,3,4-tetrahydronaphthalen-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of 46.5 gm (0.348 mole) AlCl3 in 400 mL dichloromethane at -78° C. was added a solution of 32.76 gm (0.174 mole) of the previously prepared o-chlorophenylacetyl chloride in 100 mL dichloromethane dropwise over 1 hour. The dry ice/acetone bath then was replaced with an ice/water bath and ethylene was bubbled into the reaction mixture during which time the temperature rose to 15° C. The ethylene addition was discontinued at the end of the exotherm and the reaction mixture was stirred at about 5° C. for 4 hours. Ice was then added to the reaction mixture to destroy aluminum complexes. Upon termination of the exotherm, the reaction mixture was diluted with 500 mL of water and stirred vigorously until all solids had dissolved. The phases were separated and the organic phase was washed with 3×400 mL 1N hydrochloric acid and 2×400 mL saturated aqueous sodium bicarbonate. The remaining organic phase was then dried over sodium sulfate and concentrated in vacuo to give a pale orange residue. The residue was dissolved in 1:1 hexane:diethyl ether and was poured over a flash silica column which was then eluted with 1:1 hexane:diethyl ether to give a light yellow residue which was crystallized from 4:1 hexane:diethyl ether to give 10.55 gm of the title compound.
Name
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a slurry of 46.5 gm (0.348 mole) AlC3 in 400 mL dichloromethane at -78° C. was added a solution of 32.76 gm (0.174 mole) of the previously prepared o-chlorophenylacetyl chloride in 100 mL dichloromethane dropwise over 1 hour. The dry ice/acetone bath then was replaced with an ice/water bath and ethylene was bubbled into the reaction mixture during which time the temperature rose to 15° C. The ethylene addition was discontinued at the end of the exotherm and the reaction mixture was stirred at about 5° C. for 4 hours. Ice was then added to the reaction mixture to destroy aluminum complexes. Upon termination of the exotherm, the reaction mixture was diluted with 500 mL of water and stirred vigorously until all solids had dissolved. The phases were separated and the organic phase was washed with 3×400 mL 1N hydrochloric acid and 2×400 mL saturated aqueous sodium bicarbonate. The remaining organic phase was then dried over sodium sulfate and concentrated in vacuo to give a pale orange residue. The residue was dissolved in 1:1 hexane:diethyl ether and was poured over a flash silica column which was then eluted with 1:1 hexane:diethyl ether to give a light yellow residue which was crystallized from 4:1 hexane:diethyl ether to give 10.55 gm of the title compound.
[Compound]
Name
AlC3
Quantity
46.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-tetralone
Reactant of Route 2
Reactant of Route 2
8-Chloro-2-tetralone
Reactant of Route 3
8-Chloro-2-tetralone
Reactant of Route 4
8-Chloro-2-tetralone
Reactant of Route 5
8-Chloro-2-tetralone
Reactant of Route 6
8-Chloro-2-tetralone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.